6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin
Overview
Description
Preparation Methods
The synthesis of 6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin typically involves the reaction of 6,7-methylenedioxy-4-methylcoumarin with maleic anhydride under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity .
Chemical Reactions Analysis
6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the maleimide group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the labeling of proteins and nucleic acids for imaging and detection purposes.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the development of fluorescent dyes and markers for various industrial applications
Mechanism of Action
The mechanism of action of 6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin involves its ability to form covalent bonds with thiol groups in proteins and other biomolecules. This interaction is facilitated by the maleimide group, which reacts with thiol groups to form stable thioether bonds. This property makes it an effective fluorescent labeling reagent, allowing for the visualization and tracking of biological molecules in various research applications .
Comparison with Similar Compounds
6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin can be compared with other similar compounds such as:
3-Maleimido-4-methyl-6,7-methylenedioxycoumarin: Similar in structure and used for similar applications.
6,7-Methylenedioxy-4-methylcoumarin: Lacks the maleimide group, making it less reactive towards thiol groups.
4-Methyl-7-methoxycoumarin: Another coumarin derivative with different functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the methylenedioxy and maleimide groups, which confer both fluorescence and reactivity towards thiol groups, making it a versatile tool in scientific research .
Properties
IUPAC Name |
1-(8-methyl-6-oxo-[1,3]dioxolo[4,5-g]chromen-7-yl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO6/c1-7-8-4-10-11(21-6-20-10)5-9(8)22-15(19)14(7)16-12(17)2-3-13(16)18/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFINZUKLACTRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)OCO3)N4C(=O)C=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659931 | |
Record name | 1-(8-Methyl-6-oxo-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-7-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97744-90-6 | |
Record name | 1-(8-Methyl-6-oxo-6H-1,3-dioxolo[4,5-g][1]benzopyran-7-yl)-1H-pyrrole-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97744-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(8-Methyl-6-oxo-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-7-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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